A Technical Guide to 5-Nitro-1H-indole: A Foundational Analog for Substituted Nitroindoles
A Technical Guide to 5-Nitro-1H-indole: A Foundational Analog for Substituted Nitroindoles
Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and biological applications of 5-Nitro-1H-indole. While the specific compound of inquiry, 5-Nitro-1H-indol-7-ol, is not extensively documented in publicly available literature, this guide on its foundational precursor, 5-Nitro-1H-indole, offers critical insights for researchers, scientists, and drug development professionals. Understanding the properties and synthesis of 5-Nitro-1H-indole is a crucial first step for any investigation into its derivatives.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 5-position of the indole ring, to form 5-Nitro-1H-indole, significantly modifies its electronic properties and biological activity. This compound serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antimicrobial agents.[2][3]
This guide will delve into the key technical aspects of 5-Nitro-1H-indole, providing a solid foundation for its use in research and development.
Chemical Structure and Physicochemical Properties
5-Nitro-1H-indole is an organic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring, with a nitro group (NO₂) attached to the C5 position of the benzene ring.[4]
Table 1: Physicochemical Properties of 5-Nitro-1H-indole
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [5][6] |
| Molecular Weight | 162.15 g/mol | [5][6] |
| CAS Number | 6146-52-7 | [5][6] |
| Appearance | Yellow to orange solid, Crystalline Powder or Needles | [4][7] |
| Melting Point | 140-142 °C | [5][8] |
| Solubility | Insoluble in water.[7] Soluble in organic solvents such as ethanol, diethyl ether, propylene glycol, dichloromethane, and ethyl acetate.[4][5] | |
| pKa | 15.25 ± 0.30 (Predicted) | [5] |
| SMILES | C1=CC2=C(C=CN2)C=C1[O-] | [9] |
| InChI Key | OZFPSOBLQZPIAV-UHFFFAOYSA-N | [9][10] |
Synthesis of 5-Nitro-1H-indole
The synthesis of 5-Nitro-1H-indole can be achieved through various methods. A common approach involves the nitration of an indole precursor. One documented method is the deformylation of 5-Nitro-1H-indole-3-carbaldehyde.[11]
Representative Synthetic Protocol: Deformylation of 5-Nitro-1H-indole-3-carbaldehyde
This protocol is based on a general procedure for the deformylation of indole-3-carboxaldehydes.[11]
Materials:
-
5-Nitro-1H-indole-3-carbaldehyde
-
Anthranilamide
-
Solid acid catalyst (e.g., perchloric acid adsorbed on silica gel)
-
Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Nitro-1H-indole-3-carbaldehyde (1 mmol) and anthranilamide (1 mmol) in acetonitrile (6 mL), add the solid acid catalyst (50% w/w).
-
Stir the reaction mixture at the appropriate temperature (room temperature or reflux) for 6-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and recover the catalyst by filtration.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 5-Nitro-1H-indole.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-Nitro-1H-indole.
Chemical Reactivity and Key Reactions
The presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic substitution, while the pyrrole ring remains reactive. Key reactions involving 5-Nitro-1H-indole include:
-
N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkyl halides. For instance, 5-nitroindole can be reacted with 4-fluorobenzyl chloride to yield 1-(4-Fluorobenzyl)-5-nitro-1H-indole.[12]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position of the indole ring, a key step in the synthesis of various derivatives.[13]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (5-aminoindole), which is a versatile intermediate for further functionalization.[4] This is often achieved through catalytic hydrogenation.[13]
Biological and Pharmacological Profile
5-Nitro-1H-indole and its derivatives have been investigated for a range of biological activities, primarily in the fields of oncology and microbiology.
Anticancer Activity
Substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities against various cancer cell lines.[13] Some derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[14]
Mechanism of Action Postulate:
Caption: Postulated mechanism of anticancer activity for certain 5-nitroindole derivatives.
Antimicrobial Activity
The indole nucleus is associated with broad-spectrum antimicrobial properties.[15] 5-Nitroindole derivatives have been explored as potential antimicrobial agents, with the nitro group often contributing to their biological reactivity against various pathogens.[4][16]
Other Potential Applications
5-Nitroindole is a valuable building block in organic synthesis and has been used in the development of:[2][10]
-
Anti-inflammatory agents
-
Antiviral compounds
-
Materials for dyes and polymers
Safety and Handling
5-Nitro-1H-indole is suspected of causing genetic defects and may be harmful if swallowed.[7][17] It is classified as an irritant.[5]
Precautionary Measures:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, goggles, and appropriate clothing to prevent skin exposure.[7] In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][18]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[7][17]
Conclusion
5-Nitro-1H-indole is a compound of significant interest due to its versatile reactivity and the diverse biological activities of its derivatives. While direct information on 5-Nitro-1H-indol-7-ol is scarce, this in-depth guide on its parent compound provides a crucial foundation for researchers. The synthetic routes, chemical properties, and biological profile of 5-Nitro-1H-indole outlined herein offer a valuable starting point for the design and synthesis of novel indole-based compounds for therapeutic and material science applications.
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